Blasticidin S HCl
Description
Properties
Molecular Formula |
C17H26N8O5.HCl |
|---|---|
Molecular Weight |
458.9 |
Synonyms |
(S)-4-[[3-Amino-5-[(aminoiminomethyl)methylamino]-1-oxopentyl]amino]-1-(4-amino-2-oxo-1(2H)-pyrimidinyl)-1,2,3,4-tetradeoxy-β-D-erythro-hex-2-enopyranuronic acid hydrochloride |
Origin of Product |
United States |
The Structure of the Outline Seems Robust and Adheres to All Constraints.1. Historical Context and Research Trajectory of Blasticidin S Hcl
Discovery and Initial Characterization in Academic Research
Blasticidin S was first isolated in 1958 by Japanese researchers from the fermentation broth of Streptomyces griseochromogenes. researchgate.netasm.orgagscientific.comrpicorp.comthermofisher.comvwr.com This soil bacterium produces the compound as a secondary metabolite. researchgate.net The hydrochloride salt form, Blasticidin S HCl, offers increased solubility in water, making it more practical for laboratory use. fermentek.com
Initial studies quickly established Blasticidin S as a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells. researchgate.netasm.orgagscientific.comapexbt.com This broad-spectrum activity was a key focus of early research. Scientists determined that it functions by binding to the ribosome, the cellular machinery responsible for protein production. agscientific.comtoku-e.com Specifically, it interferes with peptide bond formation, a critical step in the elongation of the polypeptide chain. agscientific.comapexbt.compnas.org Early biochemical studies also revealed that Blasticidin S enhances the binding of tRNA to the P-site of the large ribosomal subunit. apexbt.comtoku-e.compnas.org This stabilization of tRNA binding effectively halts the translation process, leading to cell death. fermentek.compnas.org
Isolation from Streptomyces griseochromogenes
Evolution of Research Paradigms for this compound
The focus of Blasticidin S research has shifted significantly over time. Initially investigated for its antifungal properties, particularly against the rice blast fungus, it was one of the first antibiotics used to control this agricultural disease in East Asia. researchgate.net However, its potent cytotoxicity in a wide range of cells, including mammalian cells, limited its therapeutic applications.
The paradigm shifted towards its use as a tool in molecular biology and biotechnology. researchgate.netfermentek.comapexbt.com The discovery of resistance genes, such as bsr from Bacillus cereus and BSD from Aspergillus terreus, was a pivotal moment. researchgate.nettoku-e.com These genes encode for a deaminase enzyme that converts Blasticidin S into a non-toxic derivative. agscientific.comtoku-e.comwikipedia.org This discovery paved the way for the development of Blasticidin S as a powerful selection agent in genetic engineering. agscientific.comfermentek.com Researchers can now introduce a gene of interest along with a Blasticidin S resistance gene into cells. By treating the cell culture with Blasticidin S, only the successfully transformed or transfected cells that express the resistance gene survive, allowing for the isolation and propagation of genetically modified cells. fermentek.com
Key Milestones in this compound Academic Investigations
The journey of this compound from a potential agricultural fungicide to an indispensable tool in the laboratory is marked by several key milestones.
| Year/Period | Milestone | Significance | References |
| 1958 | Discovery and isolation from Streptomyces griseochromogenes | Identified a new antibiotic with potent biological activity. | researchgate.netasm.org |
| 1965 | Elucidation of its mechanism of action as a protein synthesis inhibitor | Revealed the fundamental biochemical process affected by the compound. | thermofisher.comjst.go.jp |
| 1991 | Isolation of the bsr resistance gene from Bacillus cereus | Provided the first tool for conferring resistance to Blasticidin S, enabling its use as a selectable marker. | thermofisher.comfermentek.com |
| 1994 | Isolation of the BSD resistance gene from Aspergillus terreus | Offered an alternative and, in some cases, more efficient resistance marker for selection. | thermofisher.com |
| 2013 | Detailed structural analysis of Blasticidin S bound to the ribosome | Provided a high-resolution view of the antibiotic's interaction with its target, revealing that it traps a deformed tRNA on the ribosome. | apexbt.compnas.org |
These milestones underscore the continuous academic interest in this compound, from its fundamental biological properties to its practical applications in cutting-edge research, including its use in CRISPR/Cas9 gene-editing technologies. rpicorp.com
Biosynthesis and Chemoenzymatic Synthesis of Blasticidin S Hcl
Elucidation of Natural Biosynthetic Pathways
The journey to understanding Blasticidin S biosynthesis began with the identification of its fundamental precursors: cytosine, D-glucose, L-arginine, and L-methionine. tandfonline.comumontreal.ca Subsequent research has unveiled a complex interplay of enzymatic reactions that assemble these building blocks into the final antibiotic.
Identification of Biosynthetic Gene Clusters
A significant breakthrough in understanding Blasticidin S biosynthesis was the cloning of its biosynthetic gene cluster from Streptomyces griseochromogenes. nih.govcapes.gov.br Cosmid cloning experiments and subsequent heterologous expression in Streptomyces lividans revealed that a contiguous 20-kb DNA segment, containing 19 open reading frames, is responsible for the antibiotic's production. nih.govcapes.gov.brwikipedia.org This gene cluster, designated as the bls cluster, encodes the enzymatic machinery required for the synthesis of Blasticidin S. nih.govasm.org
The functions of several genes within this cluster have been predicted based on sequence homology to known proteins. nih.govcapes.gov.br These include genes encoding for an arginine 2,3-aminomutase, a cytosylglucuronic acid synthase, and a guanidino N-methyltransferase, all of which are consistent with the expected biochemical steps in the pathway. nih.govcapes.gov.br Further genetic manipulation and in vivo studies have been facilitated by engrafting the bls cluster onto the chromosome of S. lividans, a more genetically tractable host. asm.org This approach, however, initially led to the production of an inactive derivative, deaminohydroxyblasticidin S, due to the presence of a native Blasticidin S deaminase in S. lividans. ebi.ac.ukasm.org Subsequent inactivation of this deaminase gene enabled the successful production of active Blasticidin S in the heterologous host. asm.org
Enzymatic Steps and Intermediates in Blasticidin S Biosynthesis
The biosynthesis of Blasticidin S proceeds through a series of well-defined enzymatic reactions and key intermediates. The pathway is initiated by the production of free cytosine from cytidine (B196190) monophosphate, a reaction catalyzed by the enzyme BlsM. nih.govcapes.gov.brpnas.org This is followed by the condensation of cytosine with UDP-glucuronic acid, catalyzed by BlsD (CGA synthase), to form cytosylglucuronic acid (CGA). wikipedia.orgnih.govpnas.org
The subsequent steps involve a radical S-adenosylmethionine (SAM) enzyme, BlsE, which was initially proposed to be a decarboxylase. nih.gov However, more recent studies have revised its function to that of a lyase that catalyzes the dehydration of CGA to form cytosyl-4′-keto-3′-deoxy-d-glucuronic acid. nih.gov This product is then acted upon by the pyridoxal (B1214274) phosphate-dependent enzyme BlsH, which catalyzes an α,β-dehydration coupled with amination to yield cytosinine, the core sugar moiety of Blasticidin S. acs.orgfigshare.com
The β-arginine moiety of Blasticidin S is derived from L-arginine through a radical-mediated reaction catalyzed by BlsG, an arginine 2,3-aminomutase. pnas.org The ATP-grasp ligase, BlsI, then catalyzes the amide bond formation between cytosinine and β-arginine to produce demethylblasticidin S. acs.orgfigshare.com
An interesting feature of the biosynthetic pathway is a cryptic leucylation step. pnas.orgnih.gov A leucyl group is transferred to the β-amino group of the β-arginine side chain of an intermediate, demethylblasticidin S (DBS), to form leucyldemethylblasticidin S (LDBS). pnas.orgresearchgate.net This reaction is catalyzed by BlsK, a novel aminoacyl-tRNA-dependent leucyltransferase that contains an iron-sulfur cluster. pnas.orgnih.gov This leucylation is thought to be a self-resistance mechanism and is crucial for the subsequent methylation of the β-amino group. pnas.orgnih.gov The final step in the pathway is the removal of the leucyl group from leucylblasticidin S (LBS) to yield the active Blasticidin S. tandfonline.comjst.go.jp
The following table summarizes the key enzymes and their functions in the Blasticidin S biosynthetic pathway:
| Enzyme | Function |
| BlsM | Catalyzes the formation of free cytosine from cytidine monophosphate. nih.govcapes.gov.brpnas.org |
| BlsD (CGA synthase) | Condenses cytosine and UDP-glucuronic acid to form cytosylglucuronic acid (CGA). wikipedia.orgnih.govpnas.org |
| BlsE | A radical SAM enzyme that catalyzes the dehydration of CGA. nih.govacs.orgfigshare.com |
| BlsH | A pyridoxal phosphate-dependent enzyme that catalyzes α,β-dehydration and amination to form cytosinine. acs.orgfigshare.com |
| BlsG | An arginine 2,3-aminomutase that forms the β-arginine moiety from L-arginine. pnas.org |
| BlsI | An ATP-grasp ligase that couples cytosinine and β-arginine to form demethylblasticidin S. acs.orgfigshare.com |
| BlsK | A leucyl-tRNA-dependent transferase that adds a leucyl group to an intermediate. pnas.orgnih.gov |
The identified intermediates in the pathway include:
| Intermediate | Description |
| Cytosylglucuronic acid (CGA) | Formed from the condensation of cytosine and UDP-glucuronic acid. wikipedia.orgnih.govpnas.org |
| Cytosinine | The core sugar moiety of Blasticidin S. acs.orgfigshare.com |
| Demethylblasticidin S | The precursor to Blasticidin S before methylation. acs.orgfigshare.comresearchgate.net |
| Leucyldemethylblasticidin S (LDBS) | A leucylated intermediate. pnas.orgnih.govresearchgate.net |
| Leucylblasticidin S (LBS) | The penultimate, leucylated precursor to Blasticidin S. tandfonline.comjst.go.jp |
Total Synthesis Methodologies and Strategies for Research
The total synthesis of Blasticidin S has been a significant challenge for chemists due to its complex stereochemistry and the presence of multiple functional groups. The first total synthesis was achieved through the coupling of two key fragments: cytosinine and blastidic acid. nih.gov
A key step in the synthesis of the cytosinine component involved a sigmatropic rearrangement of an allyl cyanate, which provided a stereoselective route to a 2,3-dideoxy-4-amino-D-hex-2-enopyranose derivative. nih.gov The cytosine base was then introduced using the Vorbrüggen conditions for silyl (B83357) Hilbert-Johnson reaction. nih.gov The synthesis of the Boc-protected blastidic acid was accomplished from a chiral carboxylic acid precursor. nih.gov The final assembly of the protected cytosinine and blastidic acid fragments was achieved using the BOP coupling reagent, followed by deprotection to yield Blasticidin S. nih.gov
Chemoenzymatic Approaches in Blasticidin S HCl Synthesis Research
Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, has emerged as a powerful tool in the synthesis and diversification of complex natural products. While specific chemoenzymatic total syntheses of Blasticidin S are not extensively detailed in the provided search results, the elucidation of its biosynthetic pathway opens up numerous possibilities for such approaches. acs.org The promiscuity of enzymes like BlsE and BlsI suggests they could be harnessed as biocatalysts for sugar modification and peptide ligation, respectively, to create novel Blasticidin S analogs. acs.orgfigshare.com
Furthermore, semisynthetic modifications of the natural product have been explored. nih.govacs.org For instance, ester derivatives of Blasticidin S have been synthesized in a single step by treating the parent compound with thionyl chloride in various alcohols. nih.gov These modifications have been shown to enhance the antibiotic's activity against certain bacteria. nih.gov More recently, a route to protected amide derivatives has been developed, further expanding the accessible chemical space around the Blasticidin S scaffold. acs.org These semisynthetic strategies highlight the potential for generating new antibiotic leads from this "forgotten" natural product. nih.govacs.org
Molecular Mechanism of Action of Blasticidin S Hcl
Inhibition of Protein Synthesis: Ribosomal Targeting
Blasticidin S HCl exerts its inhibitory effect by directly interacting with the ribosome, leading to a cascade of events that ultimately halt protein production. fermentek.comwikipedia.org This targeted inhibition makes it a valuable tool in molecular biology for applications such as the selection of genetically modified cells. fermentek.com
This compound binds to the large ribosomal subunit, specifically the 50S subunit in prokaryotes and the 60S subunit in eukaryotes. fermentek.compnas.orgmdpi.com This interaction occurs within the peptidyl transferase center (PTC), a critical region of the ribosome responsible for catalyzing the formation of peptide bonds. pnas.orgumassmed.edu While many antibiotics target the A-site (aminoacyl site) of the PTC, Blasticidin S distinguishes itself by binding to the P-site (peptidyl site). pnas.orgmdpi.com This binding enhances the affinity of transfer RNA (tRNA) for the P-site. toku-e.comtoku-e.comlifescienceproduction.co.uk
Crystal structure analysis of Blasticidin S bound to the 70S ribosome complex reveals that the antibiotic does not completely block tRNA binding. Instead, it co-resides with the tRNA in the P-site, inducing a significant conformational change. pnas.orgumassmed.edu This interaction also slows down the spontaneous rotation between the small and large ribosomal subunits, a crucial movement for the translocation of tRNA and mRNA during protein synthesis. pnas.orgapexbt.com
| Component | Interaction Details | References |
|---|---|---|
| Ribosomal Subunit | Binds to the large ribosomal subunit (50S/60S). | fermentek.compnas.orgmdpi.com |
| Binding Site | Specifically targets the P-site of the peptidyl transferase center. | pnas.orgmdpi.com |
| Translational Machinery | Enhances tRNA binding to the P-site and slows intersubunit rotation. | pnas.orgtoku-e.comtoku-e.comlifescienceproduction.co.ukapexbt.com |
The binding of Blasticidin S to the P-site of the large ribosomal subunit is a key feature of its mechanism. pnas.orgtoku-e.comlifescienceproduction.co.uk Unlike many other protein synthesis inhibitors that compete for the A-site, Blasticidin S's interaction with the P-site allows it to trap the tRNA molecule in a non-productive state. pnas.orgumassmed.edu Structural studies have shown that Blasticidin S mimics the interaction of the C-74 and C-75 cytosine residues of the P-site tRNA, effectively base-pairing with the P-loop of the ribosomal RNA. rcsb.org This mimicry, however, leads to a distortion of the tRNA rather than a simple competitive inhibition. pnas.orgumassmed.edu
Blasticidin S enhances the binding of tRNA to the P-site of the large ribosomal subunit. pnas.orgtoku-e.commpbio.com However, this enhanced binding comes at the cost of a significant conformational change in the tRNA molecule. pnas.orgumassmed.edu X-ray crystallography has revealed that Blasticidin S bends the 3'-CCA end of the P-site tRNA towards the A-site. pnas.orgumassmed.edu This deformation involves a dramatic shift of over 7 angstroms in the ribose-phosphate backbone of the tRNA. umassmed.edu By stabilizing this distorted conformation, Blasticidin S effectively traps the tRNA on the ribosome in a state that is incompatible with the subsequent steps of protein synthesis. pnas.orgumassmed.edu In mammalian ribosomes, this distortion of the P-site tRNA's 3'CCA tail is even more pronounced than in bacterial ribosomes. oup.com
The conformational trapping of the P-site tRNA by Blasticidin S has two major downstream consequences: the inhibition of peptide bond formation and the inhibition of peptidyl-tRNA hydrolysis. pnas.orgapexbt.comagscientific.com While the formation of the peptide bond between the amino acid carried by the A-site tRNA and the growing polypeptide chain on the P-site tRNA is inhibited, the effect on peptidyl-tRNA hydrolysis is even more pronounced. pnas.orgumassmed.edu This hydrolysis is a critical step in the termination of protein synthesis, carried out by release factors. pnas.org Blasticidin S strongly inhibits this process by preventing the proper accommodation of release factors into the peptidyl transferase center. oup.comnih.gov This leads to a stalling of the ribosome at the termination step. wikipedia.org
Effects on tRNA Binding and Conformation at the Ribosome
Downstream Cellular Consequences in In Vitro and Model Systems
The potent inhibition of protein synthesis by this compound has significant consequences for cells in research settings.
By halting the production of essential proteins, this compound effectively stops cellular growth and proliferation, ultimately leading to cell death. fermentek.com This characteristic is exploited in molecular biology for the selection of cells that have been successfully transfected with a resistance gene, such as bsr or BSD. fermentek.comlifescienceproduction.co.uk These genes encode for a deaminase that inactivates Blasticidin S, allowing only the modified cells to survive in a culture medium containing the antibiotic. fermentek.comthermofisher.com In research models like mouse leukemia L5178Y cells, treatment with Blasticidin S leads to the degradation of messenger RNA and an accumulation of single ribosomes (monosomes) and ribosomal subunits, which is indicative of a profound disruption in protein synthesis. apexbt.com
| Cellular Process | Effect of this compound | References |
|---|---|---|
| Protein Synthesis | Potent inhibition in both prokaryotic and eukaryotic cells. | fermentek.comagscientific.comthermofisher.com |
| Cellular Growth and Proliferation | Inhibition leading to cell death. | fermentek.com |
| mRNA and Ribosome Status (in mouse leukemia cells) | Degradation of mRNA and accumulation of monosomes and ribosomal subunits. | apexbt.com |
Induction of Stress Responses and Programmed Cell Death Pathways in Experimental Cell Systems
The primary molecular action of this compound, the inhibition of protein synthesis, serves as a profound cellular stressor that ultimately culminates in cell death in susceptible cells. wikipedia.orgfermentek.com This cytotoxic effect is the basis for its application as a selection agent and underlies its observed anti-tumor and antifungal properties. fermentek.com The cessation of protein production prevents the synthesis of proteins essential for cellular survival and proliferation, leading to the activation of programmed cell death pathways. wikipedia.org
When cells are treated with this compound, the inability to synthesize new proteins leads to a rapid decline in cellular function and viability. plos.org This process is particularly effective and swift, contributing to its widespread use in research to eliminate non-transformed cells from a culture. fermentek.complos.org The resulting cell death is a key feature in various research applications, including studies on cancer cell lines. For instance, this compound has been shown to exert anticancer effects on castration-resistant prostate cancer cells, where its ability to halt protein synthesis contributes to the suppression of growth, survival, and metastatic potential. biorxiv.org
While the general mechanism of cell death is initiated by the shutdown of translation, the specific stress signaling cascades activated by this compound are part of a broader cellular response to proteotoxic stress. Protein synthesis inhibitors as a class are known to induce stress responses such as the Unfolded Protein Response (UPR), which is typically triggered by an accumulation of misfolded proteins in the endoplasmic reticulum (ER). uu.nlmdpi.com The UPR is mediated by sensor proteins like PERK, IRE1, and ATF6, which act to restore homeostasis or, if the stress is too severe, trigger apoptosis. plos.orguu.nlmdpi.com For example, the PERK-eIF2α-ATF4 pathway is a well-established branch of the UPR that reduces general translation while promoting the expression of stress-response genes. uu.nlresearchgate.net
Furthermore, the p53 tumor suppressor pathway is a critical regulator of cellular responses to various stressors, including DNA damage and oncogenic activation, often leading to apoptosis. mdpi.comthermofisher.com While studies have utilized this compound in experimental setups to investigate p53 pathway activation, these have typically involved its use as a selection agent for cells expressing other genes of interest, rather than as the primary inducer of the p53 response itself. mdpi.comnih.govnih.gov Therefore, while it is plausible that the severe cellular insult caused by this compound could engage pathways like the UPR and p53, direct research delineating the specific activation of these pathways by this compound itself is not extensively detailed in current literature. The ultimate fate of a cell treated with this compound is apoptosis, driven by the catastrophic failure of protein production. amegroups.orgnih.govbiorxiv.org
Comparative Analysis with Other Protein Synthesis Inhibitors in Research Contexts
In biomedical research, particularly in cell culture and molecular biology, this compound is one of several antibiotics used to select or eliminate cells. Its efficacy and mechanism are often compared with other protein synthesis inhibitors, each having distinct properties that make them suitable for different applications. royalsocietypublishing.orgbiorxiv.org
A primary point of comparison is selection efficiency and speed. This compound is noted for killing non-resistant cells more rapidly than other common selection antibiotics like G418. fermentek.com This rapid action provides a clear and efficient selection process. fermentek.com However, research has also indicated that the choice of selectable marker and antibiotic can influence the expression levels of a linked gene of interest. In some studies using HEK293 and COS7 cells, cell lines established using Blasticidin S resistance (BsdR) or G418 resistance (NeoR) showed lower levels of recombinant protein expression and greater cell-to-cell variability compared to cells selected with markers for zeocin, puromycin (B1679871), or hygromycin resistance. nih.gov
The mechanistic differences between these inhibitors are rooted in their specific binding sites on the ribosome.
This compound vs. Puromycin : this compound binds to the P-site on the large ribosomal subunit, where it interferes with peptide bond formation and, most potently, inhibits the termination step of translation. wikipedia.orgumassmed.edupnas.org Puromycin, an aminoacyl-tRNA analog, binds to the A-site, where it is incorporated into the growing polypeptide chain, causing premature chain termination and release. biorxiv.org Although they bind to different primary sites, Blasticidin S has been shown to be competitive with puromycin, suggesting overlapping effects at the peptidyl transferase center. wikipedia.orgpnas.org In studies with metastatic castration-resistant prostate cancer cell lines (PC3 and DU145), puromycin exhibited greater potency, with lower IC₅₀ values compared to Blasticidin S. biorxiv.org
This compound vs. G418 (Geneticin) : G418, an aminoglycoside antibiotic, functions by binding to the decoding center in the small ribosomal subunit, which disrupts the accuracy of translation and can lead to the synthesis of non-functional, truncated proteins. royalsocietypublishing.org This contrasts with this compound's action on the large subunit. royalsocietypublishing.org The faster action of Blasticidin S is often a deciding factor in its use over G418. fermentek.com
This compound vs. Cycloheximide : Cycloheximide is a eukaryote-specific inhibitor that binds to the E-site (exit site) of the large ribosomal subunit. royalsocietypublishing.orgebi.ac.uk This interaction stalls the translocation step of elongation. The binding sites and mechanisms of this compound (P-site) and Cycloheximide (E-site) are therefore distinct. royalsocietypublishing.orgbiorxiv.org
This comparative analysis highlights the unique characteristics of this compound among commonly used protein synthesis inhibitors. Its rapid and potent action, combined with its specific mechanism of inhibiting translation termination, distinguishes it from other agents that target different sites and steps in the complex process of protein synthesis.
Interactive Data Table: Comparison of Protein Synthesis Inhibitors
| Feature | This compound | Puromycin | G418 (Geneticin) | Cycloheximide |
| Ribosomal Subunit | Large (50S/60S) | Large (50S/60S) | Small (30S/40S) | Large (60S) |
| Binding Site | P-site | A-site (mimic) | Decoding Center (A-site) | E-site |
| Mechanism | Inhibits peptide bond formation and translation termination. wikipedia.orgumassmed.edu | Causes premature chain termination. biorxiv.org | Induces codon misreading and inhibits translocation. royalsocietypublishing.org | Inhibits translocation step of elongation. royalsocietypublishing.org |
| Domain Specificity | Prokaryotes & Eukaryotes | Prokaryotes & Eukaryotes | Prokaryotes & Eukaryotes | Eukaryotes only |
| Relative Speed | Very rapid cell killing. fermentek.com | Rapid action. biorxiv.org | Slower action. biorxiv.org | Stalls translation. |
| Primary Use | Selectable marker (bsr, BSD), anticancer studies. fermentek.combiorxiv.org | Selectable marker (pac), ribosome display, cell death induction. | Selectable marker (neo). fermentek.com | Laboratory tool to inhibit protein synthesis for studying cellular processes. |
Mechanisms of Resistance to Blasticidin S Hcl in Research Systems
Genetic Basis of Resistance: Deaminase and Acetyltransferase Genes
The ability of an organism or cell to withstand the cytotoxic effects of Blasticidin S is predominantly based on the presence of specific resistance genes. researchgate.netagscientific.com These genes encode enzymes that detoxify the antibiotic. Three principal genes have been identified and are widely used in research: bsr, bsd, and bls. toku-e.comabo.com.pl
Blasticidin S Deaminase (BSD and bsr) Mediated Inactivation
Two of the most common resistance genes, bsr (from Bacillus cereus) and bsd (from Aspergillus terreus), encode for the enzyme Blasticidin S deaminase. wikipedia.orgthermofisher.com This enzyme provides a potent mechanism of resistance by directly acting on the Blasticidin S molecule. ontosight.ainih.gov
The bsr gene consists of a 420 base-pair fragment that codes for a 15 kDa protein, while the bsd gene is a 393 base-pair fragment. toku-e.comtoku-e.com Both resulting deaminase enzymes catalyze the hydrolytic deamination of the cytosine ring within the Blasticidin S structure. researchgate.net This chemical modification converts Blasticidin S into deaminohydroxyblasticidin S. thermofisher.comtoku-e.com This derivative is biologically inactive and can no longer bind to the ribosome to inhibit protein synthesis. researchgate.nettoku-e.com Studies have shown that the transfection frequency using the bsd gene can be significantly higher than with the bsr gene in certain mammalian cells. abo.com.pltoku-e.com
Blasticidin S Acetyltransferase (bls) Mediated Detoxification
A third mechanism of resistance is mediated by the bls gene, originally isolated from a Blasticidin S-producing Streptoverticillium species. researchgate.nettoku-e.com This gene encodes for Blasticidin S acetyltransferase. This enzyme utilizes acetyl-coenzyme A to detoxify the antibiotic, preventing it from inhibiting protein synthesis. toku-e.comtoku-e.com
Molecular Mechanisms of Blasticidin S Modification by Resistance Enzymes
The enzymatic modifications that confer resistance to Blasticidin S are precise and effective.
Deamination: Blasticidin S deaminase, encoded by bsr and bsd genes, targets the cytosine moiety of the antibiotic. It catalyzes a hydrolytic deamination reaction, which effectively converts the cytosine base into a uracil (B121893) base, resulting in the formation of deaminohydroxyblasticidin S. researchgate.netwikipedia.org This structural change prevents the molecule from binding to its ribosomal target. researchgate.net
Acetylation: Blasticidin S acetyltransferase, encoded by the bls gene, acts in concert with acetyl-coenzyme A to acetylate the antibiotic. researchgate.net This modification also prevents Blasticidin S from interfering with the process of protein synthesis within the cell. toku-e.com
Interactive Data Table: Genes Conferring Resistance to Blasticidin S HCl
| Gene | Originating Organism | Enzyme Product | Mechanism of Action | Resulting Product |
|---|---|---|---|---|
| bsr | Bacillus cereus | Blasticidin S Deaminase | Catalyzes hydrolytic deamination of the cytosine moiety. | Deaminohydroxyblasticidin S toku-e.com |
| bsd | Aspergillus terreus | Blasticidin S Deaminase | Catalyzes hydrolytic deamination of the cytosine moiety. | Deaminohydroxyblasticidin S toku-e.com |
| bls | Streptoverticillium spp. | Blasticidin S Acetyltransferase | Acetylates the antibiotic using acetyl-coenzyme A. toku-e.com | Acetylated Blasticidin S |
Identification of Novel Resistance Determinants and Pathways in Experimental Models
While enzymatic inactivation by deaminases and acetyltransferases represents the most common and well-understood form of resistance, research continues to uncover other contributing factors. Chemical-genomic screens in bacteria like Escherichia coli have been employed to identify new resistance determinants. plos.org These studies have revealed that in addition to specific modifying enzymes, pathways involved in drug permeability and efflux are critical. plos.org For instance, investigations into the native producer of Blasticidin S, Streptomyces griseochromogenes, suggest the co-evolution of self-resistance mechanisms, including a transporter-encoding gene, blsJ, located within the biosynthetic gene cluster. nih.gov Furthermore, a study in Streptomyces lividans identified a native Blasticidin S deaminase (SLBSD) that was not previously characterized, demonstrating that novel resistance enzymes can still be found in different microbial systems. asm.org
Cellular Efflux Mechanisms Affecting this compound Resistance
Beyond enzymatic modification, cellular efflux pumps, which actively transport toxic substances out of the cell, play a role in Blasticidin S resistance. In the yeast Saccharomyces cerevisiae, the overexpression of the ABC (ATP-binding cassette) transporter Pdr5p has been shown to confer resistance by exporting Blasticidin S.
In the rice blast fungus Magnaporthe oryzae, treatment with Blasticidin S was found to activate the transcription of four ABC transporter genes. ppjonline.org The inhibition of these transporters with a plant extract or the known inhibitor tetrandrine (B1684364) suppressed this activation and increased the fungus's sensitivity to the antibiotic. ppjonline.org Conversely, a surprising discovery was made in Staphylococcus aureus, where resistance to Blasticidin S was associated with the inactivation of the NorA multidrug efflux pump. nih.gov This suggests that in some bacteria, NorA may facilitate the cellular uptake of Blasticidin S, a phenomenon termed "illicit transport," where the antibiotic hijacks a transporter meant for other molecules. plos.orgnih.gov
Evolution of Resistance in In Vitro Cell Culture and Microbial Systems
The development of resistance to Blasticidin S in laboratory settings is a key consideration for its use as a selection agent. When a population of cells is transfected with a resistance gene like bsr or bsd and subsequently exposed to Blasticidin S, only the cells that have successfully integrated and expressed the gene will survive. fermentek.com This process inherently selects for a resistant population. fermentek.com Continuous exposure ensures the maintenance of a stable cell line carrying the desired genetic modification. fermentek.com
Studies involving the laboratory evolution of bacteria have provided further insights. When Staphylococcus aureus was experimentally evolved for resistance to Blasticidin S, whole-genome sequencing revealed that a significant portion of the resistant isolates (69%) had mutations in the norA gene. nih.gov This highlights how restricting cellular access to the antibiotic is a key evolutionary strategy for developing resistance in a controlled environment. nih.gov The use of these resistance genes is so effective that they are now integral to gene editing technologies like the CRISPR/Cas9 system for selecting successfully edited cells. agscientific.com However, some studies have noted that very high overexpression of the bsr gene can be toxic to certain mammalian cell lines, suggesting a delicate balance in the evolution of resistance where the level of expression of the resistance gene itself can become a selective pressure. nih.gov
Strategies for Overcoming this compound Resistance in Research Applications
In the context of research, "overcoming resistance" does not typically refer to reversing the resistance mechanism itself, but rather to troubleshooting and optimizing the selection process to ensure that only genuinely resistant cells survive. Issues during selection can arise from multiple factors, including suboptimal antibiotic concentration, improper culture conditions, or problems with the gene delivery vector. researchgate.netreddit.com The following strategies are employed to ensure the successful and efficient selection of cells expressing Blasticidin S resistance genes.
Optimization of Selection Concentration The most critical step for successful selection is determining the optimal concentration of this compound. toku-e.com This concentration must be high enough to kill all non-transfected host cells but not so high that it causes off-target effects or kills cells with low expression of the resistance gene. The effective concentration varies significantly between cell types. thermofisher.comresearchgate.net For instance, typical working concentrations are 2–10 µg/mL for mammalian cells, 25–300 µg/mL for yeast, and 50–100 µg/mL for E. coli. thermofisher.comagscientific.comulab360.comthermofisher.com
To determine the ideal concentration for a specific cell line, a kill curve (or dose-response curve) is strongly recommended. toku-e.comabo.com.pl This involves exposing the parental (non-resistant) cell line to a range of this compound concentrations and monitoring cell viability over a period of 10 to 14 days. thermofisher.comtoku-e.comulab360.com The lowest concentration that results in complete cell death within this timeframe is then used for selecting the transfected or transduced cell population. toku-e.comulab360.com
Control of Culture Conditions The stability and activity of this compound are sensitive to the chemical environment of the culture medium. thermofisher.comabo.com.pl
pH Level : The antibiotic is inactivated at high pH. thermofisher.com Aqueous stock solutions should be maintained at a pH no higher than 7.0. thermofisher.comthermofisher.com While some protocols note that a pH of 8.0 can enhance activity in E. coli, it is a critical parameter to control. agscientific.cominvivogen.com
Salt Concentration : For selection in E. coli, the use of low-salt LB medium (containing less than 90 mM or 5 g/L of NaCl) is essential. thermofisher.comagscientific.comulab360.com Higher salt concentrations inhibit the activity of Blasticidin S, which can lead to the failure of the selection process and the growth of non-resistant colonies. thermofisher.comulab360.comthermofisher.com
Vector Integrity and Verification Selection failure is often not due to the antibiotic but to issues with the plasmid or viral vector used to deliver the resistance gene. researchgate.net If cells are not surviving selection, it is crucial to verify that the vector was constructed correctly and that the resistance gene (bsr or BSD) is intact and under the control of a suitable promoter for the target cell type. researchgate.netantibodiesinc.com Additionally, for viral-mediated gene delivery, the viral titer must be sufficient to ensure efficient transduction of the target cells. researchgate.net
Use of Alternative or Concurrent Selection Markers When Blasticidin S selection proves problematic for a particular cell line, or for experiments requiring the introduction of multiple transgenes, using an alternative selection antibiotic is a viable strategy. vectorbuilder.com Common alternatives include Puromycin (B1679871), Geneticin (G418), Hygromycin B, and Zeocin. vectorbuilder.comthermofisher.com Puromycin is often noted for its rapid action and consistent results. vectorbuilder.com
Furthermore, Blasticidin S can be used for dual-selection experiments in conjunction with other antibiotics that have different modes of action and resistance mechanisms. agscientific.comthermofisher.com For example, a cell line already carrying a puromycin resistance vector can be subsequently transfected with a blasticidin-resistance vector and selected with both antibiotics. agscientific.com Studies have confirmed that there is no cross-resistance between the genes for blasticidin, nourseothricin, and zeocin resistance, making them suitable for combined use in creating cell lines with multiple genetic modifications. peerj.comresearchgate.netoup.com
Table 2: Strategies for Optimizing this compound Selection
| Strategy | Rationale | Key Considerations |
|---|---|---|
| Perform a Kill Curve | To determine the minimum antibiotic concentration that effectively kills the non-resistant parental cell line. toku-e.com | Varies by cell line (mammalian, yeast, E. coli). thermofisher.com Observe viability over 10-14 days. ulab360.com |
| Control Media pH | High pH (>7.0-8.0) inactivates this compound. thermofisher.comabo.com.pl | Maintain stock solution pH ≤7.0. thermofisher.com |
| Use Low-Salt Media for E. coli | High salt concentration (>90 mM NaCl) inhibits antibiotic activity. agscientific.comulab360.com | Use low-salt LB formulation for bacterial selection. thermofisher.com |
| Verify Vector Integrity | Ensures the resistance gene is present, correctly expressed, and delivered efficiently. | Confirm plasmid construction and check viral titers if applicable. researchgate.net |
| Use Alternative/Dual Markers | Provides options if a cell line is recalcitrant to Blasticidin S selection or for multi-gene studies. | Puromycin, G418, Hygromycin B, and Zeocin are common alternatives. vectorbuilder.comthermofisher.com No cross-resistance with many markers. peerj.comresearchgate.net |
Academic and Research Applications of Blasticidin S Hcl
Use as a Selective Agent in Molecular Biology and Genetic Engineering
The most prominent application of Blasticidin S HCl is as a selective agent to isolate and maintain genetically modified cells. youtube.comrpicorp.com This is achieved by introducing a blasticidin resistance gene, such as bsr (from Bacillus cereus), BSD (from Aspergillus terreus), or bls (from Streptoverticillum sp.), into cells along with a gene of interest. toku-e.comagscientific.comgenespin.com Cells that successfully incorporate this genetic material can neutralize the antibiotic and survive, while non-transformed cells are eliminated. youtube.comwikipedia.org
Selection of Genetically Modified Cells in Culture
In cell culture, this compound is added to the growth medium to select for cells that have been successfully transfected or transformed with a vector containing a blasticidin resistance gene. rpicorp.comrpicorp.com Its rapid and potent action ensures a stringent selection process, leading to a pure population of genetically modified cells. fermentek.comgenespin.com This technique is fundamental for a variety of downstream applications, including gene function studies and recombinant protein production. youtube.comrpicorp.com
Development and Maintenance of Stable Cell Lines in Research
For long-term studies, it is often necessary to create stable cell lines that continuously express a gene of interest. This compound is crucial in this process. fermentek.comyoutube.com By co-transfecting cells with a plasmid carrying the gene of interest and another carrying a blasticidin resistance gene, researchers can use continuous exposure to the antibiotic to select for cells that have integrated the desired genes into their genome. fermentek.comyoutube.com This ensures the persistence of the genetic modification over many cell generations, providing a consistent and reliable model for research. fermentek.com
Applications in Transfection and Transformation Studies
Transfection (for eukaryotic cells) and transformation (for prokaryotic cells) are core techniques in molecular biology for introducing foreign genetic material into cells. fermentek.comyoutube.comthermofisher.com this compound serves as a key selection tool in these experiments. fermentek.comagscientific.comgenespin.com After the introduction of a plasmid containing both the gene of interest and a blasticidin resistance marker, the application of this compound allows for the isolation of successfully modified cells. fermentek.comyoutube.com Its effectiveness in both mammalian and bacterial cells makes it a versatile tool for a broad range of transformation studies. fermentek.comgenespin.com
| Resistance Gene | Source Organism |
| bsr | Bacillus cereus |
| BSD | Aspergillus terreus |
| bls | Streptoverticillum sp. |
This compound in Gene Editing and Genome Engineering Technologies (e.g., CRISPR-Cas9)
The advent of powerful gene-editing technologies like CRISPR-Cas9 has revolutionized genetic research. This compound plays a significant supporting role in these workflows. youtube.comrpicorp.com When using CRISPR-Cas9 to introduce specific genetic modifications, a plasmid carrying the Cas9 nuclease, guide RNA, and a blasticidin resistance gene can be delivered to the target cells. youtube.comscbt.com Subsequent treatment with this compound selects for the cells that have taken up the editing machinery, thereby enriching the population of successfully edited cells and streamlining the screening process. rpicorp.comscbt.com This application is critical for creating genetically modified cell lines and organisms with high efficiency. rpicorp.com
Investigating Ribosomal Function and Translational Control Mechanisms
This compound's mechanism of action, the inhibition of protein synthesis, makes it a valuable tool for studying the ribosome and the intricate processes of translation. fermentek.comrpicorp.com It specifically targets the peptidyl transferase center on the large ribosomal subunit, preventing the formation of peptide bonds and halting protein elongation. rpicorp.comagscientific.com By observing the effects of this compound on cellular processes, researchers can gain insights into the mechanics of ribosomal function, the roles of different ribosomal components, and the mechanisms that control protein synthesis under various conditions. fermentek.comasm.org
Application in Recombinant Protein Production Systems
The production of recombinant proteins for therapeutic or research purposes often relies on the use of stable cell lines that can efficiently express a target protein. fermentek.comrpicorp.com this compound is instrumental in developing these production systems. fermentek.comyoutube.com By linking the gene for the desired protein with a blasticidin resistance gene, manufacturers can use the antibiotic to select for and maintain high-producing cell lines. fermentek.comyoutube.com This ensures the stability of the production system and maximizes the yield of the recombinant protein. fermentek.com
Utility in Functional Genomics and Gene Knockdown/Knockout Studies
This compound is a potent nucleoside antibiotic that has become an indispensable tool in the field of functional genomics, particularly for studies involving gene knockdown and knockout. rpicorp.comfermentek.com Its primary role in these applications is as a powerful selection agent, enabling researchers to isolate and maintain cell populations that have been successfully genetically modified. agscientific.comyoutube.com The compound functions by inhibiting protein synthesis in both prokaryotic and eukaryotic cells, a mechanism that is harnessed to eliminate non-transformed cells from a culture. rpicorp.comagscientific.com
Similarly, in gene knockout studies utilizing technologies like CRISPR/Cas9, this compound serves as a critical selection agent. rpicorp.comagscientific.comagscientific.com Plasmids used in CRISPR/Cas9 experiments are often designed to co-express the Cas9 nuclease, a guide RNA (gRNA) targeting the gene to be knocked out, and a blasticidin resistance gene. youtube.comscbt.com Following transfection, the addition of this compound to the cell culture medium eliminates cells that did not take up the plasmid, thereby enriching for cells that have the potential for the desired genomic modification. rpicorp.comscbt.com This selection is a key step in streamlining the subsequent screening process to identify and isolate clones with the successfully knocked-out gene. scbt.com
Recent research has further highlighted the utility of this compound in sophisticated gene-editing workflows. For instance, a 2023 study on Plasmodium falciparum demonstrated the successful use of a suicide-rescue-based CRISPR/Cas9 system where Blasticidin S selection was sufficient on its own for a short duration to isolate transgenic parasites. nih.gov This indicates that optimizing selection strategies with this compound can enhance the efficiency and reduce the complexity of gene-editing protocols in challenging organisms. nih.gov
The following interactive table summarizes representative research findings where this compound was utilized as a selection agent in functional genomics and gene editing studies.
Interactive Data Table: Research Applications of this compound in Functional Genomics
| Cell Type/Organism | Research Goal | Method | Role of this compound | Reference |
| Mammalian Cells | Stable cell line generation | Transfection with bsr/BSD resistance gene | Selection of successfully transfected cells | fermentek.cominvivogen.com |
| Mammalian Cells | Gene knockdown | shRNA delivered by lentiviral vector | Selection of stably transduced cells expressing shRNA | youtube.comthermofisher.com |
| Mammalian Cells | Gene knockout | CRISPR/Cas9 | Selection of cells transfected with Cas9/gRNA and resistance marker | rpicorp.comscbt.com |
| Plasmodium falciparum | Large DNA fragment knock-in and sequential gene editing | Suicide-rescue-based CRISPR/Cas9 system | Positive selection of transgenic parasites | nih.gov |
| FCB isolate of P. falciparum | Generation of drug-resistant mutant | In vitro selection | Selection of parasites with inherent resistance mechanisms | nih.gov |
Synthesis and Structure Activity Relationship Sar Studies of Blasticidin S Hcl Analogues and Derivatives
Design and Synthesis of Blasticidin S HCl Analogues and Derivatives for Research
The inherent cytotoxicity of Blasticidin S, while a hurdle for clinical applications, has spurred significant interest in its derivatization for research purposes. The goal is to modulate its activity, enhance its selectivity between prokaryotic and eukaryotic ribosomes, and develop tools to probe its mechanism of action. acs.orgnih.govnih.gov
Chemical Modification Strategies and Libraries
The complex, zwitterionic, and sensitive nature of Blasticidin S presents considerable challenges for chemical modification. nih.gov The molecule is susceptible to intramolecular cyclization under basic conditions, forming cytomycin, and hydrolysis of its amide or glycosidic bonds in strong acid. nih.gov Despite these challenges, researchers have successfully developed strategies to create libraries of Blasticidin S derivatives.
A key strategy involves the modification of the C6′ carboxylate. acs.orgnih.govnih.gov Esterification has been a primary method, achieved by reacting Blasticidin S with an alcohol in the presence of thionyl chloride. acs.orgnih.gov This one-step process has enabled the synthesis of a series of alkyl ester derivatives. nih.gov
Amide derivatization at the C6′ position has also been explored to mimic the naturally occurring analogue, P10. acs.orgnih.gov Direct amidation with amines is complicated by the base-sensitivity of the β-arginine moiety. acs.org To overcome this, a selective protection and amidation strategy has been developed. This involves a two-step process: first, the esterification of Blasticidin S to form a methyl ester intermediate, followed by Boc protection. This protected intermediate can then be reacted with various amines to yield a library of amide derivatives. acs.orgnih.gov
These strategies have led to the creation of libraries containing various ester and amide derivatives of Blasticidin S, which have been instrumental in structure-activity relationship studies. acs.orgnih.gov
Novel Synthetic Routes for Academic Exploration
For more profound structural modifications and academic exploration, novel synthetic routes have been devised. One notable route focuses on creating a protected blasticidin S methyl ester intermediate, which serves as a versatile scaffold for further diversification. acs.orgnih.gov
The synthesis commences with the esterification of Blasticidin S using methanol (B129727) and thionyl chloride to produce the unpurified methyl ester. acs.orgnih.gov This is followed by the protection of the amino groups with a tert-butyloxycarbonyl (Boc) group using Boc anhydride (B1165640) and triethylamine (B128534) in methanol. acs.orgnih.gov The resulting protected blasticidin S methyl ester can be purified and used in subsequent reactions. acs.orgnih.gov This intermediate has proven crucial for the synthesis of amide derivatives by allowing for coupling with amines under conditions that avoid the degradation of the Blasticidin S core structure. acs.org
Structure-Activity Relationship (SAR) Elucidation for Biological Activity in Model Systems
SAR studies on Blasticidin S analogues have provided valuable insights into the chemical features essential for its biological activity and have guided the design of derivatives with improved properties. acs.orgnih.gov
Identification of Key Pharmacophoric Elements for Ribosomal Interaction
The interaction of Blasticidin S with the ribosome is a critical determinant of its protein synthesis inhibitory activity. researchgate.netasm.org The cytidine (B196190) core of Blasticidin S is a key pharmacophoric element, binding to the guanine (B1146940) base in the P-site of the 50S ribosomal subunit through a Watson-Crick base pair. researchgate.net This interaction is fundamental to its mechanism of action.
The peptidyl portion of the molecule also plays a crucial role. Modifications at the C6′ carboxylate have been shown to significantly impact activity. The naturally occurring analogue P10, which has a primary amide instead of a carboxylic acid at this position, exhibits increased potency against several bacterial strains compared to Blasticidin S. nih.govresearchgate.net This suggests that the charge state at this position influences cellular uptake and/or ribosomal binding. nih.gov
Impact of Structural Modifications on Target Binding and Translational Inhibition
Systematic modification of the Blasticidin S structure has revealed important trends regarding its inhibitory activity.
Ester Derivatives: The creation of a library of alkyl esters at the C6′ position has shown a marked improvement in activity against Gram-positive bacteria. nih.gov For instance, certain ester derivatives exhibited up to a 16-fold increase in potency against Enterococcus faecalis. nih.gov However, these derivatives generally showed minimal to no activity against Gram-negative bacteria and fungi. nih.gov
Amide Derivatives: Amidation of the C6′ carboxylate has also yielded derivatives with enhanced antibacterial activity. acs.org Secondary alkyl amides generally displayed good inhibition of Gram-positive bacterial growth. acs.org The presence of an H-bond donor in the amide group appears to contribute to this enhanced activity, as dialkyl tertiary amides showed slightly reduced potency. acs.org Some amide derivatives, such as the methyl and ethanol (B145695) amides, demonstrated broad activity. acs.org Interestingly, the activity of some amide derivatives against a strain of S. aureus lacking the NorA efflux pump was reduced, suggesting that this transporter may be involved in their cellular entry. acs.orgasm.org
The following interactive table summarizes the antibacterial activity of selected Blasticidin S amide derivatives.
| Compound | Modification | S. aureus MIC (µg/mL) | MRSA MIC (µg/mL) | E. faecalis MIC (µg/mL) | VRE MIC (µg/mL) | K. pneumoniae MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | A. baumannii MIC (µg/mL) |
| Blasticidin S (1) | - | >64 | >64 | >64 | >64 | >64 | >64 | >64 |
| P10 (2) | C6' Amide | 8 | 8 | 16 | 16 | 8 | 4 | 2 |
| Methyl Amide (15) | C6' Methyl Amide | 4 | 4 | 8 | 8 | 16 | 16 | 8 |
| Ethyl Amide (16) | C6' Ethyl Amide | 2 | 2 | 4 | 4 | 32 | 16 | 16 |
| Ethanol Amide (21) | C6' Ethanol Amide | 4 | 4 | 8 | 8 | 16 | 16 | 8 |
| Phenethyl Amide (22) | C6' Phenethyl Amide | 2 | 2 | 4 | 4 | 64 | 32 | 32 |
Data sourced from a study by Gannett et al. (2024). acs.org
These findings indicate that modifications at the C6′ position can significantly enhance antibacterial potency and selectivity, likely by altering the molecule's physicochemical properties, which in turn affects its ability to permeate bacterial membranes and interact with the ribosomal target. acs.orgnih.govnih.gov
Development of this compound-Based Probes and Research Tools
The unique mechanism of action of Blasticidin S makes it an attractive scaffold for the development of chemical probes and research tools. researchgate.netasm.org By understanding the SAR of Blasticidin S, researchers can design and synthesize derivatives that can be used to investigate various cellular processes, particularly protein synthesis and ribosome function.
For instance, the development of fluorescently labeled or biotinylated Blasticidin S analogues could enable the visualization and tracking of its interaction with ribosomes in living cells. Such probes would be invaluable for studying the dynamics of translation and the effects of different compounds on ribosomal activity.
Furthermore, the synthesis of photo-crosslinkable Blasticidin S derivatives could be used to identify the specific binding sites on the ribosome and to map its interactions with other cellular components. This information would provide a more detailed understanding of its mechanism of action and could facilitate the rational design of novel antibiotics. While the development of such sophisticated probes is an ongoing area of research, the foundational synthetic strategies and SAR data provide a strong basis for their future creation.
Advanced Methodologies for Studying Blasticidin S Hcl in Research
Biochemical Assays for Ribosomal Binding and Protein Synthesis Inhibition
Biochemical assays are fundamental to understanding how Blasticidin S HCl interacts with its molecular target, the ribosome, and subsequently inhibits protein synthesis. These in vitro techniques allow for a detailed examination of the antibiotic's effects in a controlled, cell-free environment.
A primary method involves in vitro translation assays. nih.gov These systems, often derived from rabbit reticulocyte lysates or wheat germ extracts for eukaryotic studies, or E. coli extracts for prokaryotic studies, allow researchers to measure the rate of protein synthesis in the presence of varying concentrations of this compound. nih.gov The synthesis of a reporter protein, such as luciferase, can be quantified to determine the inhibitory concentration of the antibiotic. nih.gov
Filter-binding assays are employed to directly measure the binding of this compound to the ribosome. umassmed.edu In these experiments, radiolabeled this compound or a fluorescent derivative is incubated with purified ribosomes. The mixture is then passed through a nitrocellulose filter, which retains the large ribosome-antibiotic complexes while allowing unbound antibiotic to pass through. The amount of radioactivity or fluorescence retained on the filter is proportional to the extent of binding. Variations of this assay can also assess how this compound affects the binding of transfer RNA (tRNA) to the ribosomal P-site. umassmed.edu Studies have shown that this compound enhances the binding of tRNA to the P-site of the large ribosomal subunit. umassmed.edu
Furthermore, assays that monitor specific steps of protein synthesis, such as peptide bond formation and termination, provide a more granular view of inhibition. For instance, the "puromycin reaction" can be used to assess the peptidyl transferase activity of the ribosome. Researchers have demonstrated that this compound inhibits the hydrolysis of peptidyl-tRNA by release factors, a critical step in translation termination. umassmed.edu
Table 1: Key Biochemical Assays for this compound Research
| Assay Type | Purpose | Key Findings |
| In Vitro Translation | To quantify the overall inhibition of protein synthesis. | Demonstrates potent inhibition of both prokaryotic and eukaryotic translation. nih.govfermentek.com |
| Filter-Binding Assay | To measure the direct binding of this compound to the ribosome and its effect on tRNA binding. | Shows that this compound binds to the ribosomal P-site and stabilizes tRNA binding. umassmed.edu |
| Puromycin (B1679871) Reaction | To assess the inhibition of peptidyl transferase activity. | Indicates interference with peptide bond formation. umassmed.edu |
| Termination Assays | To investigate the effect on the termination phase of protein synthesis. | Reveals that this compound inhibits peptidyl-tRNA hydrolysis by release factors. umassmed.edu |
Cell-Based Assays for this compound Sensitivity and Resistance Determination (e.g., Kill Curve Protocols)
Cell-based assays are crucial for determining the effective concentration of this compound for a specific cell line and for selecting cells that have acquired resistance. The most common of these is the kill curve protocol . toku-e.comulab360.com
A kill curve is a dose-response experiment designed to determine the minimum concentration of an antibiotic required to kill all sensitive cells within a specific timeframe, typically 10 to 14 days. ulab360.comagscientific.com To perform a kill curve, cells are plated at a low density and cultured in media containing a range of this compound concentrations. toku-e.comulab360.com The viability of the cells is monitored over time, often using methods like trypan blue exclusion, MTT assays, or automated cell counters. toku-e.com The lowest concentration that results in complete cell death is then used for the selection of successfully transfected or transduced cells that carry a blasticidin resistance gene. toku-e.com The optimal concentration can vary significantly between cell lines, typically ranging from 1 to 30 µg/mL for mammalian cells. toku-e.comtoku-e.com
Beyond simple viability, more sophisticated assays can be used to investigate the mechanisms of resistance. For example, comparing the kill curves of a parental sensitive cell line with a resistant line can quantify the degree of resistance. Furthermore, assays that measure the uptake or efflux of the antibiotic can provide insights into whether resistance is due to reduced drug accumulation.
Table 2: Example of a Kill Curve Experimental Setup
| Well | This compound Concentration (µg/mL) | Expected Outcome in Sensitive Cells (after 10-14 days) |
| 1 | 0 | Confluent cell growth |
| 2 | 2 | Significant cell death |
| 3 | 4 | Most cells are dead |
| 4 | 6 | All cells are dead |
| 5 | 8 | All cells are dead |
| 6 | 10 | All cells are dead |
Molecular Biology Techniques for this compound Gene Transfer and Selection
This compound is widely used as a selection agent in molecular biology to generate stable cell lines expressing a gene of interest. fermentek.comyoutube.com This is achieved by co-transfecting cells with a plasmid carrying the gene of interest and a blasticidin resistance gene.
The most commonly used resistance genes are bsr (from Bacillus cereus), which encodes a blasticidin S deaminase, and BSD (from Aspergillus terreus), which also encodes a deaminase. toku-e.comhimedialabs.com These enzymes inactivate this compound by converting it to a non-toxic deaminohydroxy derivative. himedialabs.com Another resistance gene, bls from Streptoverticillum spp., encodes an acetyltransferase that modifies and inactivates the antibiotic. toku-e.com
The process begins with the transfection of a plasmid containing both the gene of interest and a blasticidin resistance cassette into the host cells. Following transfection, the cells are cultured in a medium containing the predetermined optimal concentration of this compound. toku-e.com Only the cells that have successfully integrated the plasmid into their genome and are expressing the resistance gene will survive and proliferate. fermentek.comyoutube.com This allows for the selection and isolation of a pure population of genetically modified cells. These techniques are fundamental for a wide range of applications, including the production of recombinant proteins, the study of gene function, and the development of cell-based models for disease. fermentek.comyoutube.com
Table 3: Common Blasticidin S Resistance Genes
| Gene | Origin | Enzyme Encoded | Mechanism of Resistance |
| bsr | Bacillus cereus | Blasticidin S Deaminase | Catalyzes the deamination of Blasticidin S to an inactive form. toku-e.com |
| BSD | Aspergillus terreus | Blasticidin S Deaminase | Similar deamination mechanism to BSR. toku-e.com |
| bls | Streptoverticillum spp. | Acetyltransferase | Inactivates Blasticidin S through acetylation. toku-e.com |
Structural Biology Approaches: X-ray Crystallography and Cryo-Electron Microscopy of Ribosome-Blasticidin S HCl Complexes
Structural biology techniques, particularly X-ray crystallography and cryo-electron microscopy (cryo-EM), have provided atomic-level insights into how this compound interacts with the ribosome.
Early X-ray crystallography studies of this compound bound to the large ribosomal subunit (50S in prokaryotes) in the absence of tRNA revealed that it binds to the P-site. umassmed.edu These studies showed that Blasticidin S mimics the cytosine residues of the CCA-end of P-site tRNA, suggesting a competitive inhibition mechanism. umassmed.edu
More recent cryo-EM studies of ribosome-Blasticidin S HCl complexes have provided a more dynamic and detailed picture. nih.gov These studies have captured the ribosome in different conformational states, revealing that this compound does not simply block the P-site but actively distorts the conformation of the bound tRNA. umassmed.edunih.gov Specifically, it bends the 3'-CCA end of the P-site tRNA towards the A-site, which sterically hinders the accommodation of the release factor eRF1 in the peptidyl transferase center, thereby inhibiting translation termination. nih.gov This deformed tRNA conformation is also predicted to interfere with peptide bond formation. nih.gov
These high-resolution structures have been critical in resolving earlier conflicting biochemical data and have revealed a unique mechanism of action for this compound, distinguishing it from other protein synthesis inhibitors. umassmed.edu The detailed structural information is invaluable for the rational design of novel antibiotic analogs with improved properties. asm.org
Table 4: Key Structural Findings of this compound-Ribosome Complexes
| Technique | Ribosome Source | Key Finding | Implication |
| X-ray Crystallography | Haloarcula marismortui (archaea) | Blasticidin S binds to the P-site of the large ribosomal subunit. umassmed.edu | Initial localization of the antibiotic's binding site. |
| Cryo-Electron Microscopy | Mammalian | Blasticidin S deforms the 3'-CCA tail of the P-site tRNA. nih.gov | Reveals a unique mechanism of inhibition involving tRNA distortion. |
| Cryo-Electron Microscopy | Thermus thermophilus (bacteria) | Blasticidin S binding bends the P-site tRNA towards the A-site. umassmed.edu | Explains the inhibition of both peptide bond formation and termination. |
Omics Approaches (e.g., Transcriptomics, Proteomics) to Elucidate Cellular Responses
Omics technologies, such as transcriptomics and proteomics, offer a global view of the cellular response to this compound treatment. These approaches can identify downstream effects of protein synthesis inhibition and potential resistance mechanisms that are not directly related to the antibiotic's primary target.
Transcriptomics , typically performed using RNA sequencing (RNA-Seq), can reveal changes in gene expression in response to this compound. For example, studies have shown that treatment with Blasticidin S can lead to a decrease in the abundance of pulse-labeled RNA (presumptive mRNA) in polysomes, indicating an impact on mRNA stability or transport in addition to translation. apexbt.com Transcriptomic analysis of resistant cell lines could identify the upregulation of genes encoding drug efflux pumps or alternative metabolic pathways that compensate for the effects of the antibiotic.
Proteomics , often utilizing mass spectrometry-based techniques, can quantify changes in the cellular proteome following this compound exposure. This can confirm the inhibition of protein synthesis and identify specific proteins or pathways that are particularly sensitive or resistant to the antibiotic's effects. For instance, proteomics can be integrated with chemical genetic screens to map the dynamic components of cellular structures, like stress granules, that form in response to translational stress. biorxiv.org
Integrative multi-omics approaches, combining genomics, transcriptomics, and proteomics, are powerful tools for building a comprehensive picture of how cells respond to and develop resistance to this compound. nih.govmit.edu These methodologies hold the potential to uncover novel aspects of the antibiotic's activity and to identify new targets for overcoming resistance. mit.edu
Future Directions and Emerging Research Avenues for Blasticidin S Hcl
Exploration of Novel Blasticidin S HCl-Related Biological Activities in Research
While this compound is well-established as a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells, ongoing research continues to uncover new facets of its biological activity. agscientific.comfermentek.comthermofisher.com Beyond its primary role as a selection antibiotic, scientists are exploring its potential antiviral, anti-tumor, and broader antifungal properties. agscientific.comagscientific.compurescience.co.nz For instance, its effectiveness against the rice blast fungus, Piricularia oryzae, has been a cornerstone of its use in agriculture. toku-e.combiocompare.com
Recent studies have delved into the nuanced interactions of Blasticidin S with the ribosomal machinery. It has been shown to inhibit translation by trapping deformed tRNA on the ribosome, thereby preventing peptide bond formation. agscientific.comabbexa.com This detailed mechanism of action opens up avenues for investigating its potential in modulating specific cellular processes. Furthermore, research has indicated that Blasticidin S can significantly inhibit DNA synthesis, an effect that appears to be independent of its impact on protein synthesis. selleckchem.com Another interesting finding is its ability to bind with Cu(II) ions, which may prevent metal-induced DNA damage. selleckchem.com The development of semisynthetic derivatives of Blasticidin S has shown promise, with some exhibiting increased activity against Gram-positive bacteria and enhanced specificity for pathogenic bacteria over human cells. acs.org
Potential for Advanced Research Tools and Methodological Innovations Based on this compound
The utility of this compound in the laboratory extends far beyond a simple selection agent. calpaclab.comrpicorp.com Its rapid and potent action makes it a valuable tool for developing stable cell lines for various research purposes, including functional genomics and recombinant protein production. fermentek.comrpicorp.com The clear selection it provides allows for the efficient isolation and propagation of genetically modified cells. fermentek.com
A significant area of innovation lies in its integration with cutting-edge technologies like CRISPR-Cas9 gene editing. agscientific.comagscientific.comrpicorp.com In these workflows, the blasticidin resistance gene serves as a selectable marker to identify and isolate cells that have undergone successful gene editing. rpicorp.com This facilitates the creation of genetically modified cell lines and organisms for in-depth study. rpicorp.com Furthermore, its use in dual-luciferase reporter assays, where one luciferase is constitutively expressed and the other is linked to a promoter of interest, allows for the accurate evaluation of cytotoxicity and viral drug susceptibility. asm.org The development of a blasticidin resistance biobrick for the Chlamydomonas Modular Cloning toolkit exemplifies its adaptation for synthetic biology applications in various organisms. frontiersin.org
Uncharted Territories in this compound Resistance Mechanisms and Overcoming Strategies
Resistance to Blasticidin S is primarily conferred by three known genes: bsr, BSD, and bls. toku-e.comtoku-e.com The bsr and BSD genes encode for blasticidin S deaminase enzymes that convert Blasticidin S into a nontoxic deaminohydroxy derivative. thermofisher.comhimedialabs.com The bls gene, on the other hand, encodes an acetyltransferase that inactivates the antibiotic. toku-e.comtoku-e.com While these mechanisms are well-documented, the potential for novel, uncharacterized resistance mechanisms in different organisms remains an open area of investigation.
Future research could focus on identifying and characterizing new resistance determinants, particularly in clinically relevant pathogens or in organisms where Blasticidin S might be used as a therapeutic agent. Understanding the structural and functional basis of these resistance enzymes could pave the way for the development of strategies to overcome resistance. This could involve the design of inhibitor molecules that block the activity of the deaminase or acetyltransferase enzymes, thereby restoring the efficacy of Blasticidin S. Furthermore, exploring the regulation of these resistance genes could reveal new targets for intervention.
Bioengineering and Synthetic Biology Applications Involving this compound Resistance Genes
The genes conferring resistance to this compound are powerful tools in the fields of bioengineering and synthetic biology. The bsr and BSD genes are widely used as dominant selectable markers for gene transfer experiments in both mammalian and plant cells. agscientific.comfermentek.com This allows for the efficient selection of cells that have been successfully transformed or transfected with a gene of interest. youtube.com
In synthetic biology, these resistance genes are integral components of genetic circuits and pathways. They can be used to ensure the stable maintenance of engineered genetic constructs within a host organism. For example, in the production of recombinant proteins, the blasticidin resistance gene is often co-expressed with the gene for the desired protein. fermentek.comyoutube.com This ensures that only the cells producing the protein of interest will survive in the presence of Blasticidin S, thereby increasing the efficiency and yield of production. fermentek.com The development of modular cloning systems, such as the one for Chlamydomonas reinhardtii, which incorporates the blasticidin resistance marker, further streamlines the process of engineering complex biological systems. frontiersin.org
Integration with High-Throughput Screening for Academic Discovery
This compound and its associated resistance genes are well-suited for integration into high-throughput screening (HTS) platforms for academic and drug discovery research. HTS assays often rely on cell-based models to screen large libraries of compounds for specific biological activities. The rapid and effective selection provided by Blasticidin S allows for the robust generation and maintenance of the specific cell lines needed for these screens. selleckchem.com
For instance, researchers can create cell lines that express a particular drug target and a blasticidin resistance marker. These cells can then be used to screen for compounds that modulate the activity of the target protein. The ability to use Blasticidin S in combination with other selection antibiotics, such as puromycin (B1679871), hygromycin, and zeocin, allows for the creation of cell lines with multiple genetic modifications for more complex screening assays. agscientific.comfrontiersin.org Furthermore, its use in reporter gene assays, such as those employing luciferase, can be adapted for HTS to quantify the effects of thousands of compounds on gene expression or cell viability. asm.org This makes Blasticidin S a valuable component of the modern drug discovery pipeline.
Q & A
Q. Why does this compound exhibit variable efficacy across eukaryotic cell lines despite uniform resistance gene expression?
Q. How can this compound be combined with other antibiotics (e.g., puromycin) for dual selection without cross-interference?
Q. What strategies mitigate off-target effects of this compound on non-transfected co-cultured cell populations?
- Methodological Answer : Use cell-permeable inhibitors (e.g., Necrostatin-1) to reduce bystander apoptosis. Alternatively, employ fluorescent reporters linked to resistance genes for FACS-based isolation .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on this compound’s stability in culture media?
Q. Why do some studies report this compound as a DNA synthesis inhibitor despite its primary role in protein synthesis?
- Methodological Answer : Secondary effects on DNA synthesis may arise from mRNA degradation or ROS generation. Use transcriptome-wide analysis (RNA-seq) and DNA damage markers (γH2AX) to disentangle primary vs. indirect effects .
Tables for Key Parameters
| Parameter | Value | Reference |
|---|---|---|
| Molecular Weight | 458.9 g/mol | |
| Solubility in Water | ~10 mg/mL (pH ≤7.0) | |
| Mammalian Working Concentration | 2–20 µg/mL (cell-type dependent) | |
| Storage Stability (-20°C) | ≤1 year (aliquoted) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
